molecular formula C15H19N5O2S B2905264 3-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034484-73-4

3-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2905264
CAS No.: 2034484-73-4
M. Wt: 333.41
InChI Key: AWORBKCNXBHWRE-UHFFFAOYSA-N
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Description

3-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine is a synthetic organic compound that features a thiadiazole ring, a pyridazine ring, and a piperidine ring

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 1,3,4-thiadiazole derivatives, have the ability to disrupt processes related to dna replication . This suggests that the compound might interact with enzymes or proteins involved in DNA replication.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that the compound might interact with its targets, leading to disruption of DNA replication and cell division.

Biochemical Pathways

Given that similar compounds can disrupt dna replication , it’s likely that the compound affects pathways related to cell division and growth. The downstream effects could include inhibition of cell proliferation and induction of cell death.

Pharmacokinetics

It’s known that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents . This suggests that the compound might have good bioavailability.

Result of Action

Based on the known effects of similar compounds, it’s likely that the compound leads to inhibition of cell proliferation and induction of cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a thioamide, the thiadiazole ring can be formed through cyclization reactions.

    Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized from hydrazine derivatives through condensation reactions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized from suitable amines through cyclization reactions.

    Coupling Reactions: The final step involves coupling the thiadiazole, pyridazine, and piperidine rings through appropriate linkers and reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

    Substitution: The compound can undergo substitution reactions, especially at the nitrogen atoms in the pyridazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Receptor Binding:

Medicine

    Drug Development: The compound may be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
  • (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Uniqueness

  • Structural Features : The presence of the propyl group in 3-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine may confer unique steric and electronic properties compared to its methyl or ethyl analogs.
  • Reactivity : The specific arrangement of functional groups may result in distinct reactivity patterns, making it suitable for different applications.

Properties

IUPAC Name

(4-propylthiadiazol-5-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-2-5-12-14(23-19-17-12)15(21)20-9-4-6-11(10-20)22-13-7-3-8-16-18-13/h3,7-8,11H,2,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWORBKCNXBHWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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